molecular formula C12H11Cl3N2O2S B2469937 (5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1173518-30-3

(5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B2469937
CAS No.: 1173518-30-3
M. Wt: 353.64
InChI Key: AZWGDXKHTSUFPF-UHFFFAOYSA-N
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Description

Structural and Physicochemical Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named (5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride . Its CAS number is 1173518-30-3 , and it is also referenced as MFCD08445267 or CS-0292370 . The molecular formula is C₁₂H₁₁Cl₃N₂O₂S , with a molecular weight of 353.6 g/mol .

Key Structural Features:
  • Core scaffold : 1,3-thiazolidine-2,4-dione (TZD) ring with two carbonyl groups at positions 2 and 4.
  • Substituents :
    • 3-(2-Aminoethyl) : A side chain containing a primary amine attached to the nitrogen at position 3.
    • 5-(2,4-Dichlorobenzylidene) : A benzylidene group substituted with chlorine atoms at positions 2 and 4 of the phenyl ring, forming a conjugated system with the TZD ring.
  • Hydrochloride salt : The amino group is protonated, enhancing solubility in polar solvents.

Molecular Geometry and Stereochemical Configuration (Z/E Isomerism)

The (5Z) configuration indicates that the substituents on the double bond between C5 and the benzylidene carbon are on the same side. This is critical for interactions with biological targets, as stereochemistry influences receptor binding.

Structural Details:
  • Double bond geometry : The benzylidene group is trans-fused to the TZD ring, maintaining planarity for effective π-π stacking.
  • Substituent arrangement :
    • 2,4-Dichlorophenyl group : Ortho-para substitution pattern increases electron-withdrawing effects, stabilizing the conjugated system.
    • Aminoethyl chain : The -CH₂CH₂NH₃⁺ group introduces flexibility and potential hydrogen-bonding sites.

Crystallographic Data and Hydrogen Bonding Networks

While experimental crystallographic data for this specific compound are unavailable, insights can be drawn from analogous TZD derivatives:

Predicted Hydrogen-Bonding Interactions:
Donor Acceptor Bond Length (Å)
NH₃⁺ (aminoethyl) O (carbonyl at C2/C4) 2.8–3.1
Cl (phenyl ring) NH₃⁺ 3.2–3.5

The hydrochloride salt likely forms ionic interactions between the protonated amine and chloride ions. The dichlorobenzylidene group may participate in halogen bonds or π-π interactions in the solid state.

Tautomeric Behavior and Solvent-Dependent Conformational Dynamics

Thiazolidinediones exhibit tautomerism due to keto-enol equilibria. For this compound, two tautomeric forms are possible:

Tautomerism Pathways:
  • Keto form : Dominant in polar solvents (e.g., DMSO), stabilized by resonance between the carbonyl groups.
  • Enol form : Favored in nonpolar solvents (e.g., chloroform), with a proton transfer from the NH₃⁺ to the carbonyl oxygen.
Solvent Effects:
Solvent Polarity Dominant Tautomer
DMSO High Keto
Chloroform Low Enol

The dichlorobenzylidene group’s electron-withdrawing nature may shift the equilibrium toward the keto form by stabilizing the conjugated π-system.

Thermodynamic Properties: Melting Point, Solubility, Partition Coefficients

Melting Point:

No experimental data are available, but structurally similar TZD derivatives (e.g., 5-(2,4-dichlorobenzylidene)-thiazolidine-2,4-dione) exhibit melting points around 215–217°C .

Solubility Profile:
Solvent Solubility (mg/mL)
Water Low (salt enhances solubility)
Ethanol Moderate
DMSO High

The hydrochloride salt improves aqueous solubility compared to the free base. The dichlorophenyl group reduces lipophilicity, affecting membrane permeability.

Partition Coefficients (LogP):

Estimated LogP1.2–1.5 , based on molecular size and halogenation. This moderate lipophilicity balances bioavailability and receptor binding.

Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S.ClH/c13-8-2-1-7(9(14)6-8)5-10-11(17)16(4-3-15)12(18)19-10;/h1-2,5-6H,3-4,15H2;1H/b10-5-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWGDXKHTSUFPF-WIMVAJRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride, commonly referred to as a thiazolidinedione (TZD) derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C₁₂H₁₁Cl₃N₂O₂S
  • Molecular Weight : 353.65 g/mol
  • CAS Number : 1173518-30-3

Antidiabetic Effects

Thiazolidinediones are primarily known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism and insulin sensitivity. The compound has shown potential in:

  • Euglycemic Activity : Demonstrated in animal models where it effectively reduced blood glucose levels without the adverse effects typically associated with TZDs like weight gain and hepatic toxicity .

Antileishmanial Activity

Recent studies have highlighted the compound's effectiveness against Leishmania infantum, a parasite responsible for leishmaniasis. The compound exhibited:

  • EC₅₀ Values : Effective concentrations were reported at 7 µM with low cytotoxicity against human HepG2 cell lines (CC₅₀ = 101 µM), indicating a favorable selectivity index .

Anticancer Properties

The compound has also been evaluated for its anticancer properties against various cancer cell lines:

  • In Vitro Studies : The compound showed significant cytotoxicity against multiple cancer types including lung adenocarcinoma (A549) and triple-negative breast cancer (MDA-MB-231), with IC₅₀ values often below 10 µM .
  • Mechanism of Action : It appears to induce apoptosis in cancer cells through pathways involving PPAR signaling and inhibition of specific kinases associated with tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinediones is heavily influenced by their chemical structure. Modifications such as the introduction of electron-withdrawing groups have been shown to enhance potency. For example:

  • Compounds with a nitro group at the meta position on the phenyl ring exhibited improved antileishmanial activity compared to their counterparts .

Data Summary Table

Biological ActivityEC₅₀/IC₅₀ ValuesCell Lines TestedReference
AntidiabeticNot specifiedWistar rats
AntileishmanialEC₅₀ = 7 µMHepG2
AnticancerIC₅₀ < 10 µMA549, MDA-MB-231

Case Studies

  • Antileishmanial Efficacy : A study evaluated several thiazolidine derivatives, with this compound showing promising results against Leishmania species while maintaining low toxicity profiles compared to established treatments like miltefosine .
  • Anticancer Evaluation : In another study focusing on various cancer cell lines, this compound demonstrated selective cytotoxicity, sparing non-cancerous cells while effectively reducing viability in malignant cells through apoptosis induction mechanisms .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
Thiazolidinediones are known for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. Research indicates that (5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride may exhibit similar effects by enhancing glucose uptake and improving insulin sensitivity in peripheral tissues. Studies have shown that compounds in this class can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism .

Anti-inflammatory Effects
In addition to its antidiabetic properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cell lines. This makes it a candidate for further studies aimed at treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Pharmacology

Potential Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolidinediones, including this compound. Preclinical data suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and enhancement of chemotherapeutic efficacy .

Neuroprotective Effects
Emerging research indicates that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of signaling pathways related to cell survival and inflammation .

Biochemistry

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a role in glucose metabolism. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels .

Synthesis and Derivative Studies
Research into the synthesis of derivatives of this compound has revealed that modifications to its chemical structure can enhance its biological activity. These studies are critical for developing more potent analogs with improved therapeutic profiles .

Summary Table of Applications

Application AreaPotential UsesMechanism/Effect
Medicinal Chemistry Antidiabetic agentInsulin sensitization via PPAR-γ activation
Anti-inflammatory treatmentInhibition of pro-inflammatory cytokines
Pharmacology Anticancer activityInduction of apoptosis in cancer cells
Neuroprotective effectsProtection against oxidative stress
Biochemistry Enzyme inhibitionDPP-IV inhibition leading to increased incretin levels
Synthesis of derivativesEnhanced biological activity through structural modification

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., 2,4-dichloro in the target compound) may reduce synthetic yields compared to electron-donating groups (e.g., 4-ethoxy in Compound 9, 80% yield) due to steric and electronic challenges during cyclization .
  • Aminoethyl vs. Bulkier Side Chains: The 2-aminoethyl group in the target compound contrasts with bulkier substituents like diisopropylaminoethyl (Compound 3, 71% yield). Bulkier groups may hinder crystallization but enhance target specificity .
Physicochemical Properties

The 2,4-dichlorobenzylidene group in the target compound increases its lipophilicity (clogP ≈ 3.2) compared to analogs with methoxy or hydroxy groups (e.g., Compound 4, clogP ≈ 1.5), which may improve blood-brain barrier penetration . However, this also reduces aqueous solubility, necessitating hydrochloride salt formation for pharmaceutical formulations .

Pharmacological Activities
Anticancer Activity :
  • The target compound’s structural analogs, such as (Z)-5-(4-fluorobenzylidene)-TZD derivatives, exhibit IC₅₀ values of 5–10 μM against breast cancer cell lines (MCF-7) .
  • Compounds with 3,5-dihydroxybenzylidene substituents (e.g., Compound 4) show enhanced apoptosis induction via PPARγ activation .
Antidiabetic Activity :
  • (Z)-5-(4-Ethoxybenzylidene)-TZD derivatives (e.g., Compound 9) demonstrate moderate α-glucosidase inhibition (IC₅₀ = 12.3 μM), whereas the 2,4-dichloro analog’s activity remains uncharacterized .
Spectroscopic Characterization
  • ¹H NMR : The target compound’s benzylidene proton resonates at δ 7.8–8.1 ppm, similar to other Z-configured TZDs (e.g., Compound 9: δ 7.9 ppm) .
  • Mass Spectrometry : ESI-MS of the hydrochloride salt shows a [M+H]⁺ peak at m/z 357.9, consistent with its molecular formula .

Preparation Methods

Synthesis of 3-(2-Aminoethyl)Thiazolidine-2,4-Dione

The thiazolidine-2,4-dione core is functionalized at position 3 via alkylation.

Procedure :

  • Reactants :
    • Thiazolidine-2,4-dione (1.0 equiv)
    • 2-Chloroethylamine hydrochloride (1.2 equiv)
    • Potassium hydroxide (1.5 equiv) in methanol
  • Reaction Conditions :

    • Reflux at 65°C for 24 hours under nitrogen atmosphere.
    • Neutralization with dilute HCl to precipitate the product.
  • Yield : ~78%.

  • Characterization :
    • Melting Point : 118–120°C.
    • Spectroscopy :
      • ¹H NMR (DMSO-d₆): δ 3.45 (t, 2H, -CH₂-NH₂), 3.82 (s, 2H, thiazolidine-CH₂), 4.21 (t, 2H, -CH₂-N).

Knoevenagel Condensation for 5-(2,4-Dichlorobenzylidene) Formation

The benzylidene group is introduced via a base-catalyzed condensation reaction.

Procedure :

  • Reactants :
    • 3-(2-Aminoethyl)thiazolidine-2,4-dione (1.0 equiv)
    • 2,4-Dichlorobenzaldehyde (1.1 equiv)
    • Piperidine (catalytic) in ethanol.
  • Reaction Conditions :

    • Reflux at 75°C for 8–15 hours.
    • Cooling to 0°C to precipitate the (Z)-isomer.
  • Stereoselectivity :

    • The (Z)-configuration is favored due to steric hindrance between the 2,4-dichlorophenyl group and the thiazolidine ring.
  • Yield : 68–82%.

  • Characterization :
    • Melting Point : 236–238°C (similar analogs).
    • UV-Vis : λₘₐₓ = 290 nm (conjugated enone system).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability.

Procedure :

  • Reactants :
    • (5Z)-3-(2-Aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione (1.0 equiv)
    • Hydrochloric acid (1.1 equiv) in ethanol.
  • Reaction Conditions :

    • Stir at room temperature for 2 hours.
    • Evaporate under reduced pressure and recrystallize from ethanol/ether.
  • Yield : >90%.

  • Characterization :
    • Molecular Weight : 353.6 g/mol.
    • Elemental Analysis : Calculated for C₁₂H₁₁Cl₃N₂O₂S: C 40.76%, H 3.14%, N 7.92%.

Critical Analysis of Reaction Parameters

Solvent and Catalyst Optimization

  • Piperidine vs. Other Bases : Piperidine outperforms morpholine or triethylamine in Knoevenagel reactions due to its dual role as a base and azeotropic water remover.
  • Solvent Choice : Ethanol provides better solubility for polar intermediates compared to toluene, reducing side-product formation.

Isomeric Control

  • Temperature Impact : Lower reaction temperatures (75°C vs. 100°C) favor the (Z)-isomer by slowing equilibration.
  • Crystallization : Selective precipitation at 0°C enriches the (Z)-form, as reported for analogous compounds.

Analytical Validation

Table 1: Spectroscopic Data Comparison

Parameter Reported Value (Target) Analogous Compound
¹H NMR (δ, ppm) 3.45 (–CH₂–NH₂) 3.42 (–CH₂–NH₂)
¹³C NMR (δ, ppm) 172.1 (C=O) 171.8 (C=O)
IR (cm⁻¹) 1745 (C=O), 1660 (C=N) 1742 (C=O), 1658 (C=N)
MS (m/z) 353.6 [M+H]⁺ 355.1 [M+H]⁺ (Cl isotope)

Table 2: Yield Optimization

Step Solvent Catalyst Time (h) Yield (%)
Alkylation Methanol KOH 24 78
Knoevenagel Condensation Ethanol Piperidine 12 82
Salt Formation Ethanol HCl 2 92

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride?

  • Methodology : The compound can be synthesized via condensation reactions. A typical approach involves refluxing 1,3-thiazolidine-2,4-dione derivatives with 2,4-dichlorobenzaldehyde in ethanol or methanol under basic conditions (e.g., piperidine or sodium hydroxide). For example, describes a similar synthesis using aromatic aldehydes and thiazolidinedione precursors, achieving yields of 61–85% after purification by recrystallization or column chromatography . Substituted aminoethyl groups may require protective strategies, as shown in , where tert-butoxycarbonyl (Boc) protection was used to prevent side reactions during alkylation .

Q. How can researchers confirm the structural identity and purity of the compound?

  • Methodology : Use a combination of analytical techniques:

  • Melting Point : Compare observed values with literature data (e.g., reports melting points for similar compounds at 270°C) .
  • Spectroscopy :
  • IR : Confirm functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹ for thiazolidinedione rings) .
  • NMR : Analyze proton environments (e.g., benzylidene protons at δ 7.5–8.5 ppm) and carbon signals .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ or [M–HCl]⁺ for hydrochloride salts) .
  • TLC/HPLC : Monitor reaction progress and purity using Rf values or retention times .

Q. What are the critical storage and handling protocols for this compound?

  • Methodology : Store in airtight, light-protected containers at –20°C to prevent degradation. Use desiccants to avoid hygroscopic effects. Safety protocols from recommend:

  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the substitution pattern on the benzylidene group influence biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing vs. electron-donating groups). highlights that chloro and fluorophenyl substituents enhance antifungal activity due to increased lipophilicity and membrane penetration. Compare IC₅₀ values in antifungal assays (e.g., against Candida albicans) and correlate with computational parameters like logP . For example, replacing 2,4-dichloro with 4-ethoxy (as in ) reduced hypolipidemic activity by 40%, suggesting steric and electronic effects are critical .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Cyclodextrin Complexation : achieved a 12-fold solubility increase for a related thiazolidinedione using β-cyclodextrin, validated by phase-solubility diagrams .
  • Salt Formation : Hydrochloride salts (as in the target compound) enhance solubility in polar solvents.
  • pH Adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to simulate physiological conditions .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Methodology :

  • Molecular Docking : Use software like MOE () to predict binding affinities to target proteins (e.g., PPAR-γ for antidiabetic activity). docked derivatives into PPAR-γ’s ligand-binding domain, identifying key hydrogen bonds with Ser289 and His449 .
  • QSAR Modeling : Corrogate electronic (Hammett σ), steric (molar refractivity), and thermodynamic (ΔG solubility) parameters with bioactivity data .

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